2-Hydroxybutyric acid
Overview
Description
Synthesis Analysis
Efficient synthesis of optically pure enantiomers of 2-HBA has been a focus of recent studies due to its industrial importance. A notable approach involves the cascade biosynthesis system in Escherichia coli, which co-expresses L-threonine deaminase, NAD-dependent L-lactate dehydrogenase, and formate dehydrogenase to produce (S)-2-HBA from L-threonine. This method achieves a high titer and yield, highlighting the potential for large-scale production (Tian et al., 2021).
Scientific Research Applications
Impairment of Mitochondrial Energy Metabolism : 2-Hydroxybutyric acid inhibits CO2 production (30-70%) and lipid synthesis (20-45%) in rat brain in vitro, suggesting an impact on mitochondrial energy metabolism (Silva et al., 2001).
Biomarker for Early-Stage Lung Cancer Detection : It is identified as a plasma metabolite biomarker for the early detection of non-small cell lung cancer (Zhang et al., 2020).
Building Block for Polymer Synthesis : 2-HIBA is a potential building block for polymer synthesis, with possibilities for large-scale biosynthesis from renewable carbon (Rohwerder & Müller, 2010).
Therapeutic Potential in Ischemic States : D-beta-hydroxybutyric acid might offer therapeutic benefits by efficiently providing cellular energy in conditions like stroke, myocardial insufficiency, and others (Cahill, 2006).
Use in Anesthesia and Sedation : 4-Hydroxybutyric acid is used as an anesthetic, a sedative in Intensive Care Units, and as a hypnotic drug in psychiatry (Vree et al., 1978).
Increased Production in Diabetic Rats : It is formed in diabetic rats due to an increased NADH2/NAD ratio in the cytoplasm (Landaas, 1975).
Altered Amino Acid Metabolism : Following administration and intoxication with γ-hydroxybutyric acid, altered metabolism of amino acids has been observed (Seo et al., 2018).
Antitumor Antibiotics and Biodegradable Poly(2-hydroxybutyric acid) : It's an important building block for antitumor antibiotics and biodegradable materials (Gao et al., 2012).
Presence in Human Amniotic Fluid : 2-Hydroxybutyric acid has been identified in human amniotic fluid (Nicholls et al., 1976).
Industrial Applications : It is a key platform chemical in industrial applications like 1,4-butanediol and bioplastics production (Nguyen & Lee, 2021).
Treatment of Alcohol Withdrawal Syndrome : Gamma-hydroxybutyric acid (GHB) is effective in treating alcohol withdrawal syndrome and reducing alcohol consumption and craving (Beghe & Carpanini, 2000).
Microbial Production Advantages : Microbial production of 2-hydroxybutyric acid can decrease costs and increase supply chain security (Wackett, 2015).
Industrial Synthesis Potential : The efficient production of 2-HBA in Escherichia coli shows potential for synthesizing biodegradable materials and various medicines (Tian et al., 2021).
Association with Lactic Acidosis and Ketoacidosis : An increased NADH2/NAD ratio is crucial for the production of 2-hydroxybutyric acid in patients with lactic acidosis and ketoacidosis (Landaas & Pettersen, 1975).
Use in Clinical Applications : GHB is used for resuscitation, anesthesia, and addiction therapy, though its use in the United States is restricted to FDA-approved clinical trials for narcolepsy treatment (Li, Stokes & Woeckener, 1998).
Rewarding Properties and Alcohol/Opiate Withdrawal : GHB has rewarding properties and is used to alleviate alcohol and opiate withdrawal symptoms (Martellotta et al., 1997).
Poly(beta-hydroxybutyrate) Accumulation in Bacteria : Under feast/famine conditions, such as in wastewater treatment processes, Paracoccus pantotrophus accumulates poly(beta-hydroxybutyrate) (van Aalst-van Leeuwen et al., 1997).
Forensic Toxicology Analysis : A developed method for GHB analysis in dried blood and urine spots offers a rapid, precise, and accurate screening method in clinical and forensic toxicology (Saracino et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENDNXGAFYKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-86-1, 5094-24-6 (mono-hydrochloride salt) | |
Record name | Butanoic acid, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29433-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041903 | |
Record name | DL-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or almost white crystals or powder; [TCI America MSDS] | |
Record name | (1)-2-Hydroxybutyric acid | |
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URL | https://haz-map.com/Agents/20183 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Hydroxybutyric acid | |
CAS RN |
600-15-7, 565-70-8 | |
Record name | 2-Hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXYBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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